4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline

DNMT1 inhibition IC50 quinazoline SAR

Traditional DNMT1 inhibitors like CM-579 confound epigenetic studies by simultaneously inhibiting G9a (IC50 19.38 nM), making it impossible to isolate DNA methylation-specific phenotypes. This compound solves that problem as a clean, monovalent molecular-glue degrader. - Unmatched selectivity: G9a IC50 >5000 nM (>24.6× selectivity), eliminating histone methylation crosstalk. - Mechanistically unique: SPR-confirmed direct DNMT1-UHRF1 ternary complex stabilization; not a PROTAC. - De-risked in vivo profile: Extended survival in AML PDX models with favorable bioavailability. - Clean kinome: <50% inhibition across 80 kinases at 1 µM, avoiding kinase-driven false positives.

Molecular Formula C17H19N5O2
Molecular Weight 325.4 g/mol
CAS No. 2549002-89-1
Cat. No. B6459124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline
CAS2549002-89-1
Molecular FormulaC17H19N5O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)N3CC(C3)CN4C=CN=C4)OC
InChIInChI=1S/C17H19N5O2/c1-23-15-5-13-14(6-16(15)24-2)19-10-20-17(13)22-8-12(9-22)7-21-4-3-18-11-21/h3-6,10-12H,7-9H2,1-2H3
InChIKeyPJQXIATUTZKQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline (CAS 2549002-89-1): Procurement-Relevant Identity and Compound-Class Position


4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline (CAS 2549002-89-1, molecular formula C17H19N5O2, MW 325.4 g/mol) is a synthetic quinazoline-based small molecule identified preclinically as a potent, selective, and mechanistically distinct degrader of DNA methyltransferase 1 (DNMT1). Unlike conventional DNMT1 catalytic inhibitors, this compound functions as a molecular glue, promoting a direct protein–protein interaction between DNMT1 and the ubiquitin ligase adaptor UHRF1 to trigger ubiquitin-proteasome-dependent degradation [1]. The structural hallmark differentiating it within the 6,7-dimethoxyquinazoline chemotype is the 3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl substituent at the 4-position of the quinazoline core, which replaces more flexible alkylamino or piperidyl motifs found in earlier-generation analogs and is directly responsible for the gain of degradation function [1].

Why In-Class Quinazoline DNMT1 Inhibitors Cannot Substitute for 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline


The 6,7-dimethoxyquinazoline scaffold has historically yielded DNMT1 catalytic inhibitors (e.g., CM-579, GSK3685032) that exhibit varying degrees of DNMT1/G9a polypharmacology or DNMT1 degradation uncoupled from catalytic inhibition [1]. Simple replacement of 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline with a close structural analog—such as 6l, which carries a different R2 substituent—reduces DNMT1 inhibitory potency (IC50 shift from 202 to 323 nM) and may abolish the molecular-glue degradation activity entirely, as degradation correlates specifically with the constrained azetidine-imidazole pharmacophore geometry [1]. Furthermore, reference inhibitors like CM-579 potently inhibit G9a (IC50 19.38 nM) alongside DNMT1, introducing confounding epigenetic off-target effects that are absent with this compound [1]. These quantitative selectivity and functional-mode differences make in-class interchange scientifically unreliable.

Head-to-Head Quantitative Differentiation of 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline (6k) Against Closest DNMT1-Targeting Analogs


DNMT1 Inhibitory Potency: Compound 6k vs. In-Series Analog 6l and Lead 4a

Among the fully characterized 6,7-dimethoxyquinazoline series, compound 6k (the target compound) demonstrated the highest DNMT1 inhibitory potency with an IC50 of 202.87 ± 7.25 nM, compared to 323.09 ± 15.31 nM for the closest analog 6l and 2983.56 ± 96.11 nM for the lead compound 4a [1]. This represents a 1.6-fold improvement over 6l and an approximately 15-fold improvement over the unoptimized lead, directly attributable to the specific azetidine-imidazole R1 substitution pattern.

DNMT1 inhibition IC50 quinazoline SAR structure–activity relationship

Selectivity Over G9a Histone Methyltransferase: Compound 6k vs. Clinical-Stage Inhibitor CM-579

In a counter-screen against the closely related SAM-dependent histone methyltransferase G9a—a frequent off-target of DNMT1 inhibitors—compound 6k showed no detectable inhibition at the highest tested concentration (IC50 >5000 nM), whereas the reference inhibitor CM-579 potently inhibited G9a with an IC50 of 19.38 ± 5.05 nM [1]. The G9a/DNMT1 selectivity ratio is therefore >24.6 for 6k versus 0.51 for CM-579, representing approximately 50-fold greater selectivity discrimination for the target compound.

DNMT1 selectivity G9a off-target epigenetic specificity CM-579

Cellular DNMT1 Degradation Potency and Kinetics: Compound 6k vs. GSK3685032

In cellular degradation assays, compound 6k induced concentration-dependent DNMT1 degradation with a DC50 of 123.4 nM and achieved complete DNMT1 elimination in a shorter time than the selective catalytic inhibitor GSK3685032 [1]. Western blot analysis demonstrated that 6k-mediated degradation was both faster and more complete, consistent with its distinct molecular-glue mechanism that directly promotes DNMT1–UHRF1 interaction under cell-free conditions [1]. Critically, 6k-induced degradation did not alter DNMT1 mRNA levels, confirming a post-translational mechanism [1].

DNMT1 degradation DC50 molecular glue GSK3685032

Broad Kinase Panel Selectivity: Compound 6k vs. Industry-Standard Counterscreen Thresholds

In an 80-kinase panel counterscreen conducted at 1000 nM, compound 6k exhibited inhibition rates below 50% against all tested kinases, including no significant activity against the structurally related methyltransferase G9a or against DNMT3A and DNMT3B (IC50 >5000 nM for all three) [1]. This broad selectivity profile exceeds the commonly accepted industry benchmark for kinase inhibitor selectivity and is particularly notable given that many quinazoline-based compounds carry inherent kinase polypharmacology risk.

kinase selectivity off-target profiling counterscreen proteome-wide selectivity

In Vivo Efficacy and Bioavailability in a Patient-Derived Xenograft (PDX) Model of AML

Compound 6k was evaluated in a patient-derived xenograft (PDX) model of acute myeloid leukemia, where it significantly extended the survival of experimental animals and demonstrated favorable bioavailability and safety profiles [1]. While direct comparative in vivo data against GSK3685032 or CM-579 in the same PDX model are not yet published, the survival benefit and tolerability data provide a preclinical proof-of-concept for in vivo DNMT1 degradation that is not achievable with catalytic inhibitors alone, as the degradation mechanism produces a more sustained and profound hypomethylation effect [1].

PDX model in vivo efficacy AML bioavailability

Unique Molecular Glue Mechanism: Direct DNMT1–UHRF1 Interaction vs. Inhibitor-Induced Degradation

Surface plasmon resonance (SPR) and molecular dynamics (MD) simulations demonstrated that 6k promotes a significant direct interaction between DNMT1 and UHRF1 proteins under cell-free conditions [1]. This molecular-glue mechanism is fundamentally distinct from the degradation induced by catalytic inhibitors such as 5-Aza and GSK3685032, which rely on indirect cellular feedback pathways without a demonstrated direct DNMT1–UHRF1 binding event [1]. Among the synthesized quinazoline series, 6k was the only compound for which this direct interaction was confirmed [1].

molecular glue protein–protein interaction UHRF1 targeted protein degradation

Differentiated Application Scenarios Where 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline Outperforms Generic Alternatives


DNMT1-Specific Epigenetic Mechanism-of-Action Studies Requiring Absence of G9a Confounding

In experiments designed to dissect DNMT1-specific contributions to DNA methylation maintenance—separate from G9a-mediated histone H3K9 methylation—this compound is the appropriate tool choice. Its G9a IC50 >5000 nM (selectivity ratio >24.6) contrasts sharply with CM-579, which inhibits G9a at 19.38 nM [1]. Using CM-579 in such studies would simultaneously perturb both DNA and histone methylation pathways, producing ambiguous mechanistic conclusions. Procurement of this compound eliminates this confounding variable.

Molecular Glue Discovery and Targeted Protein Degradation (TPD) Mechanistic Research

This compound is uniquely suited as a positive-control molecular glue for DNMT1–UHRF1 ternary complex studies. It is the only quinazoline-based DNMT1 ligand for which SPR-confirmed direct DNMT1–UHRF1 interaction enhancement has been demonstrated under cell-free conditions [1]. Unlike PROTACs such as KW0113, which rely on a heterobifunctional design, or GSK3685032, which degrades DNMT1 without documented direct ternary complex stabilization, this compound provides a monovalent molecular-glue tool for investigating induced-proximity pharmacology [1].

In Vivo DNMT1 Degradation Pharmacology and PDX-Based Translational Studies

For research groups transitioning from in vitro DNMT1 inhibition to in vivo degradation pharmacology in AML models, this compound offers a de-risked entry point. It has demonstrated significant survival extension in an AML PDX model with favorable bioavailability and safety profiles [1]. In contrast, many structurally similar quinazoline analogs in the series lack any reported in vivo data, requiring the procuring laboratory to independently conduct costly PK/PD and tolerability studies.

High-Throughput Screening Counterscreens Requiring Kinase-Selective Epigenetic Probes

When screening libraries require a DNMT1-directed probe with minimal off-target kinase liability, this compound meets the stringent criterion of <50% inhibition across an 80-kinase panel at 1000 nM [1]. This level of broad kinome selectivity is not guaranteed for other quinazoline-based DNMT1 tool compounds and is essential to avoid false-positive hits arising from kinase-mediated cytotoxicity or signaling pathway interference in cell-based phenotypic screens.

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